Cas no 2585-70-8 (1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one)
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one
- CID 62381400
- 1-Butanone, 1-(3-chloro-5-fluoro-2-hydroxyphenyl)-
- EN300-1276771
- AKOS011668052
- CS-0297010
- 2585-70-8
-
- Inchi: 1S/C10H10ClFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3
- InChI Key: LEXLOMVIBQRKLJ-UHFFFAOYSA-N
- SMILES: C(C1=CC(F)=CC(Cl)=C1O)(=O)CCC
Computed Properties
- Exact Mass: 216.0353354g/mol
- Monoisotopic Mass: 216.0353354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.285±0.06 g/cm3(Predicted)
- Boiling Point: 291.0±40.0 °C(Predicted)
- pka: 6.44±0.48(Predicted)
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276771-1.0g |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1276771-50mg |
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2585-70-8 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-100mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-250mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-500mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-1000mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-2500mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 2500mg |
$810.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-5000mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1276771-10000mg |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
2585-70-8 | 10000mg |
$1778.0 | 2023-10-01 |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one
Introduction to 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 2585-70-8, identified as 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one, represents a fascinating molecule in the realm of chemical biology. This compound, featuring a unique structural motif composed of a butanone backbone substituted with a hydroxyl group and halogen atoms at specific positions, has garnered attention due to its potential applications in pharmaceutical research and drug development. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents, contribute to its intriguing chemical properties and biological activities.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds and their derivatives in the design of novel therapeutic agents. The 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one structure exemplifies how strategic modifications at the aromatic ring can modulate biological activity. Specifically, the 3-chloro and 5-fluoro substituents are known to enhance binding affinity to biological targets, making this compound a valuable scaffold for further derivatization and optimization.
In the context of drug discovery, the hydroxyphenyl moiety is particularly noteworthy. This group is commonly found in bioactive molecules and has been implicated in various pharmacological effects. The combination of a hydroxyl group with halogenated aromatic rings creates a molecule with potential for multiple interactions with biological systems. Such structural features are often exploited in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
Recent studies have demonstrated that derivatives of 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one exhibit promising activities as modulators of enzyme activity. For instance, research has shown that certain analogs of this compound can inhibit specific kinases by binding to their active sites. This mechanism of action is particularly relevant given the growing understanding of kinases as key players in cellular signaling pathways. By targeting these enzymes, compounds like 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one derivatives may offer therapeutic benefits in conditions where aberrant kinase activity is observed.
The role of halogen atoms in pharmaceuticals cannot be overstated. Both chloro and fluoro substituents are frequently incorporated into drug molecules due to their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties. In the case of 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one, these substituents likely contribute to its stability under physiological conditions while also enhancing its interactions with biological targets. This balance is crucial for developing drugs that are both effective and safe.
From a synthetic chemistry perspective, the preparation of 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one involves sophisticated methodologies that highlight the ingenuity of modern organic synthesis. The introduction of both halogen atoms at precise positions on the aromatic ring requires careful control over reaction conditions and reagent selection. Advances in catalytic processes have made such transformations more efficient, enabling researchers to access complex structures like this one with greater ease.
The biological evaluation of 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one has revealed several interesting properties. In vitro studies have shown that this compound can interact with various protein targets, suggesting multiple potential therapeutic applications. For example, its ability to modulate kinase activity may make it useful in oncology research. Additionally, its interaction with other enzymes or receptors could open avenues for treating inflammatory diseases or neurological disorders.
One particularly exciting aspect of working with compounds like 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is the opportunity for structure-based drug design. By understanding how this molecule interacts with its biological targets at the atomic level, chemists can make informed modifications to enhance its potency and selectivity. Techniques such as X-ray crystallography and computational modeling are increasingly used to elucidate these interactions, providing a roadmap for optimizing drug candidates.
The future directions for research involving 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one are multifaceted. Further exploration into its pharmacological effects will be essential to determine its full therapeutic potential. Additionally, synthetic chemists may develop new methods for accessing analogs of this compound, allowing for rapid screening of additional derivatives. The integration of machine learning tools into drug discovery could also accelerate the process by predicting promising modifications based on existing data.
In conclusion, 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one (CAS no 2585-70-8) stands as a compelling example of how structural complexity can lead to novel biological activity. Its unique combination of functional groups makes it a valuable scaffold for further exploration in chemical biology and drug development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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